Saxagliptin O-Sulfate Saxagliptin O-Sulfate
Brand Name: Vulcanchem
CAS No.: 1429782-94-4
VCID: VC0042800
InChI: InChI=1S/C18H25N3O5S/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(6-10,9-17)26-27(23,24)25/h10-15H,1-7,9,20H2,(H,23,24,25)/t10?,11?,12-,13+,14+,15-,17?,18?/m1/s1
SMILES: C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)OS(=O)(=O)O)N
Molecular Formula: C18H25N3O5S
Molecular Weight: 395.474

Saxagliptin O-Sulfate

CAS No.: 1429782-94-4

Cat. No.: VC0042800

Molecular Formula: C18H25N3O5S

Molecular Weight: 395.474

* For research use only. Not for human or veterinary use.

Saxagliptin O-Sulfate - 1429782-94-4

Specification

CAS No. 1429782-94-4
Molecular Formula C18H25N3O5S
Molecular Weight 395.474
IUPAC Name [3-[(1S)-1-amino-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-2-oxoethyl]-1-adamantyl] hydrogen sulfate
Standard InChI InChI=1S/C18H25N3O5S/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(6-10,9-17)26-27(23,24)25/h10-15H,1-7,9,20H2,(H,23,24,25)/t10?,11?,12-,13+,14+,15-,17?,18?/m1/s1
Standard InChI Key BNWBSJYZDBLPKL-SGTAVMJGSA-N
SMILES C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)OS(=O)(=O)O)N

Introduction

Chemical Identity and Properties

Saxagliptin O-Sulfate is chemically identified as (1S,3r)-3-((S)-1-Amino-2-((1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl)adamantan-1-yl hydrogen sulfate. This compound has a molecular formula of C18H25N3O5S and a molecular weight of 395.5 g/mol . It is registered under the CAS number 1429782-94-4 .

PropertyValue
Chemical FormulaC18H25N3O5S
Molecular Weight395.5 g/mol
CAS Number1429782-94-4
Chemical StructureContains adamantane and cyano-azabicyclohexane groups
Primary Functional GroupsAmino, cyano, sulfate
Recommended UseIndustrial and scientific research

Pharmacology and Mechanism of Action

While specific pharmacological data on Saxagliptin O-Sulfate is limited, we can draw insights from research on its parent compound, saxagliptin. Saxagliptin functions primarily as a DPP-4 inhibitor but has demonstrated additional molecular interactions that distinguish it from other compounds in its class.

DPP9-Mediated Effects

A critical finding is that saxagliptin's effects on CaMKII and PLB appear to be mediated specifically through DPP9 inhibition rather than DPP8. When DPP9 is silenced in cardiomyocytes, saxagliptin's inhibitory effect on these phosphorylation pathways is blunted, suggesting that DPP9 is the primary target through which saxagliptin initiates intracellular signaling cascades .

Table 2: Comparative Effects of Saxagliptin and Sitagliptin on Cellular Pathways

Pathway/ParameterSaxagliptin EffectSitagliptin Effect
CaMKII PhosphorylationInhibition starting at 200 nMNo significant effect
PLB PhosphorylationReduction starting at 200 nMNo significant effect
PKC ActivityReductionNo significant effect
Ca2+ Transient RelaxationImpairmentNo significant effect
Action Potential DurationProlongationNo significant effect
Target SpecificityActs via DPP9Limited activity on DPP8/9

Metabolism and Biotransformation

Metabolic Pathways

The primary metabolic pathway of saxagliptin involves hydroxylation of the adamantine moiety to form 5-hydroxysaxagliptin, which remains pharmacologically active. This biotransformation is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5 .

Novel Metabolites

Studies have identified four new thiazoline-containing thiol metabolites in saxagliptin-administered male rats, specifically:

  • Cysteine conjugate of saxagliptin

  • Cysteinylglycine conjugate of saxagliptin

  • Cysteine conjugate of 5-hydroxysaxagliptin

  • Cysteinylglycine conjugate of 5-hydroxysaxagliptin

The formation of these conjugates indicates that saxagliptin can covalently bind to thiol groups of cysteine residues in endogenous proteins in vivo, which may have implications for its safety profile.

Table 3: Identified Metabolites of Saxagliptin

Metabolite TypeFormation MechanismIdentified In
5-hydroxysaxagliptinCYP3A4/5-mediated hydroxylationHumans and animals
Cysteine conjugateReaction with thiol groupRats, in vitro systems
Cysteinylglycine conjugateReaction with thiol groupRats
Glutathione conjugatesReaction with thiol groupRats, in vitro systems
Glucuronide conjugatesGlucuronidationMultiple systems
Sulfate conjugatesSulfationMultiple systems
Safety ParameterFindingsPotential Mechanism
HepatotoxicityRare cases reportedPossible immune-mediated reaction from protein adduct formation
Cardiac EffectsAltered calcium handling and electrical propertiesInhibition of DPP9 and subsequent effects on CaMKII-PLB axis
General ToleranceGenerally well-tolerated in clinical use-
First Aid MeasuresMedical attention recommended for significant exposure-

Research Applications and Future Directions

Distinction from Related Compounds

The structural and potential functional differences between Saxagliptin O-Sulfate and other forms of saxagliptin merit further investigation. The sulfate group could influence solubility, stability, bioavailability, or even target specificity, though these parameters require dedicated comparative studies.

Implications for Drug Development

The identification of DPP9 as a novel saxagliptin target that initiates intracellular signaling cascades presents interesting avenues for drug development. This understanding could inform the design of more selective compounds that retain therapeutic efficacy while minimizing off-target effects .

The discovery of saxagliptin's ability to form thiol conjugates and potentially bind to endogenous proteins also has implications for drug safety assessment and the development of related compounds .

Table 5: Research Directions for Saxagliptin O-Sulfate

Research AreaCurrent StatusFuture Directions
Chemical CharacterizationBasic properties establishedDetailed structure-activity relationships
Pharmacological ProfileLimited specific data on O-sulfate formComparative studies with parent compound
MetabolismThiol conjugation identifiedFurther characterization of metabolites and their activities
Safety AssessmentPotential concerns identifiedMechanistic studies of rare adverse events
Therapeutic ApplicationsUsed in diabetes treatmentDevelopment of more selective analogs

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